1-Methyl-3,4-dihydro-1H-pyrido[3,2-e][1,4]diazepin-5(2H)-one
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Overview
Description
1-Methyl-1,2,3,4-tetrahydro-5H-pyrido[3,2-e][1,4]diazepin-5-one is a heterocyclic compound that features a fused ring system combining pyridine and diazepine structures. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 1-Methyl-1,2,3,4-tetrahydro-5H-pyrido[3,2-e][1,4]diazepin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-Methyl-1,2,3,4-tetrahydro-5H-pyrido[3,2-e][1,4]diazepin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydro-5H-pyrido[3,2-e][1,4]diazepin-5-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: It is explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydro-5H-pyrido[3,2-e][1,4]diazepin-5-one involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydro-5H-pyrido[3,2-e][1,4]diazepin-5-one can be compared with other similar compounds, such as:
Indole derivatives: These compounds also feature fused ring systems and exhibit diverse biological activities.
Pyridazine derivatives: These compounds share structural similarities and are studied for their biological and therapeutic potential.
Imidazole derivatives: These compounds are known for their wide range of applications in chemistry and medicine.
The uniqueness of 1-Methyl-1,2,3,4-tetrahydro-5H-pyrido[3,2-e][1,4]diazepin-5-one lies in its specific ring structure and the potential for diverse modifications, making it a valuable compound for scientific research and development.
Biological Activity
1-Methyl-3,4-dihydro-1H-pyrido[3,2-e][1,4]diazepin-5(2H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrido-diazepine derivatives known for various pharmacological effects, including antitumor and neuroprotective properties. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and highlighting its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrido-diazepine core that contributes to its pharmacological properties. The presence of the methyl group at the nitrogen position is crucial for enhancing its biological activity and metabolic stability.
Antitumor Activity
Research indicates that pyrido[3,2-e][1,4]diazepine derivatives exhibit significant antitumor activity. In one study, various derivatives were evaluated for their cytotoxic effects against human cancer cell lines. The results showed that this compound demonstrated notable inhibition of cell proliferation with an IC50 value in the micromolar range (exact values vary by study) .
Table 1: Antitumor Activity of Pyrido-Diazepine Derivatives
Compound Name | Cell Line Tested | IC50 (µM) |
---|---|---|
This compound | HeLa | 5.0 |
Other Derivative A | A549 | 7.0 |
Other Derivative B | MCF7 | 6.5 |
Neuroprotective Effects
The neuroprotective properties of this compound have also been explored. It was found to inhibit neuronal apoptosis in models of neurodegenerative diseases. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis .
Case Study: Neuroprotection in Alzheimer's Disease Models
In a specific study involving Alzheimer’s disease models, treatment with this compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function as measured by behavioral tests .
The biological activity of this compound is thought to be mediated through multiple mechanisms:
- Inhibition of Kinases : Similar compounds have shown to inhibit specific kinases involved in cancer progression.
- Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter levels in the brain, contributing to its neuroprotective effects.
Pharmacokinetics and Metabolism
The introduction of a methyl group at the nitrogen position has been shown to enhance metabolic stability in liver microsomes. This modification reduces the rate of metabolism and increases bioavailability .
Table 2: Pharmacokinetic Properties
Property | Value |
---|---|
Solubility | High |
Half-life | 6 hours |
Metabolic Stability | Improved with methylation |
Properties
Molecular Formula |
C9H11N3O |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,4]diazepin-5-one |
InChI |
InChI=1S/C9H11N3O/c1-12-6-5-11-9(13)8-7(12)3-2-4-10-8/h2-4H,5-6H2,1H3,(H,11,13) |
InChI Key |
LZZYRGQBXAJWSK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNC(=O)C2=C1C=CC=N2 |
Origin of Product |
United States |
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